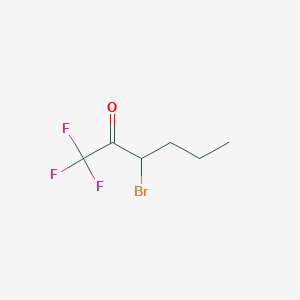

3-Bromo-1,1,1-trifluoro-hexan-2-one

Description

Contextual Significance of α-Halo-α'-Trifluoromethyl Ketones in Synthetic Methodologies

The broader class of α-halo-α'-trifluoromethyl ketones represents a cornerstone in the synthesis of complex fluorinated molecules. The incorporation of a trifluoromethyl group can significantly alter the biological activity and physical properties of organic compounds, often enhancing their metabolic stability and lipophilicity. nih.gov The presence of a halogen atom at the α-position further enhances the synthetic utility of these ketones. nih.gov

These compounds are key intermediates in a variety of chemical transformations. The electrophilic nature of the carbonyl carbon is amplified by the electron-withdrawing trifluoromethyl group, making it highly susceptible to nucleophilic attack. Simultaneously, the α-carbon bearing the halogen is an electrophilic center, readily participating in substitution reactions. This dual reactivity allows for a diverse range of molecular elaborations.

Recent advancements have focused on developing novel and efficient methods for the synthesis of α-halo-α'-trifluoromethyl ketones. These methods often involve the use of transition metal catalysis, such as palladium and copper, to facilitate the introduction of the trifluoromethyl group. beilstein-journals.org For instance, photoredox catalysis has emerged as a powerful tool for the synthesis of α-trifluoromethyl ketones under mild conditions. acs.org

Overview of the Chemical Class and its Research Relevance

The research relevance of α-halo-α'-trifluoromethyl ketones stems from their role as versatile synthons. The trifluoromethyl ketone moiety is a known pharmacophore and a key component in a number of biologically active molecules. For example, trifluoromethyl ketones have been investigated as inhibitors of various enzymes. nih.gov

The reactivity of the carbon-halogen bond allows for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This has been exploited in the synthesis of complex heterocyclic structures and other valuable organic scaffolds. The development of new synthetic methods that utilize these building blocks is an active area of research, with a focus on stereoselective transformations to access chiral fluorinated compounds. researchgate.net The synthesis of multi-halogenated alkenes from related building blocks like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) further underscores the synthetic potential of polyhalogenated starting materials. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1,1-trifluorohexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrF3O/c1-2-3-4(7)5(11)6(8,9)10/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTILTJDSVPWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 1,1,1 Trifluoro Hexan 2 One Analogues

Direct Halogenation Strategies

Direct halogenation of a suitable ketone precursor represents the most straightforward approach to α-bromo trifluoromethyl ketones. This strategy hinges on the generation of an enol or enolate intermediate from a trifluoromethyl ketone, which then reacts with an electrophilic bromine source.

Bromination of Trifluoromethyl Ketone Precursors (e.g., 1,1,1-Trifluoro-hexan-2-one)

The synthesis of 3-Bromo-1,1,1-trifluoro-hexan-2-one can be achieved by the direct bromination of its precursor, 1,1,1-Trifluoro-hexan-2-one. This reaction typically proceeds via an acid-catalyzed enolization mechanism. The presence of a strong acid facilitates the tautomerization of the ketone to its more reactive enol form. masterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the trifluoromethyl group deactivates the carbonyl group towards protonation, but once formed, the enol readily attacks an electrophilic bromine source.

Commonly employed brominating agents for this transformation include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The reaction is often carried out in a suitable solvent, such as acetic acid or diethyl ether. masterorganicchemistry.comnih.gov For instance, cyclic ketones have been effectively brominated using NBS with ammonium (B1175870) acetate (B1210297) as a catalyst in diethyl ether at room temperature, while acyclic ketones may require heating in a solvent like carbon tetrachloride. nih.gov Solvent-free methods have also been reported for β-keto esters using NBS, which could be applicable to trifluoromethyl ketone substrates. rsc.org

Table 1: Representative Conditions for α-Bromination of Ketones

| Ketone Type | Brominating Agent | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cyclic Ketones | NBS | NH₄OAc / Et₂O | 25 °C | Good | nih.gov |

| Acyclic Ketones | NBS | NH₄OAc / CCl₄ | 80 °C | Good | nih.gov |

| General Ketones | Br₂ | HBr (aq) / Dioxane | RT | - | organic-chemistry.org |

| 1,3-Diketones | NBS | None (Solvent-free) | RT | High | rsc.org |

Electrophilic Bromination Approaches

Electrophilic bromination is the cornerstone of the direct halogenation strategy. The mechanism involves the formation of a nucleophilic enol from the ketone precursor, which is the rate-determining step. libretexts.org The pi electrons of the enol's carbon-carbon double bond then attack the electrophilic bromine (e.g., Br₂), leading to the formation of a new carbon-bromine bond and an oxonium ion intermediate. Subsequent deprotonation of this intermediate by a weak base regenerates the carbonyl group and yields the final α-bromo ketone product. masterorganicchemistry.comlibretexts.org

The choice of reagents and conditions can be tailored to the specific substrate. For instance, the H₂O₂-HBr aqueous system has been used for the rapid bromination of 1-arylethanones, indicating its potential applicability to other ketone systems. organic-chemistry.org The key to a successful synthesis is controlling the reaction to favor mono-bromination, as the introduction of a bromine atom can alter the reactivity of the remaining α-hydrogens.

Trifluoromethylation Protocols for Brominated Ketone Substrates

An alternative synthetic paradigm involves introducing the trifluoromethyl group onto a pre-functionalized brominated ketone. This approach leverages powerful trifluoromethylating agents that can act as either nucleophiles or radicals.

Nucleophilic Trifluoromethylation of α-Bromoketones

This method involves the reaction of an α-bromoketone with a nucleophilic "CF₃⁻" source. One of the most versatile and widely used reagents for this purpose is (Trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often referred to as the Ruppert-Prakash reagent. semanticscholar.orgresearchgate.net The reaction is typically activated by a nucleophilic catalyst, such as a fluoride (B91410) source (e.g., TBAF) or various carbonate and phosphate (B84403) salts, under mild conditions. semanticscholar.org The process generally involves the addition of the trifluoromethyl group to the carbonyl carbon, followed by a desilylation step to furnish the trifluoromethyl alcohol.

Another potent, though more challenging, method utilizes fluoroform (HCF₃), a readily available industrial gas. beilstein-journals.orgnih.gov Taming HCF₃ to act as a nucleophilic source requires specific conditions to stabilize the transient CF₃⁻ anion, which is prone to decomposition. Effective systems, such as potassium hexamethyldisilazide (KHMDS) in triglyme, have been developed to trifluoromethylate esters to trifluoromethyl ketones in good to high yields. beilstein-journals.orgnih.gov These conditions are well-suited for application to α-bromoketone substrates, as various halogen substituents on the substrates are tolerated. beilstein-journals.org

Table 2: Nucleophilic Trifluoromethylation Systems for Carbonyl Compounds

| CF₃ Source | Substrate | Catalyst/Base | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|---|

| TMSCF₃ | Aldehydes, Ketones | TBAF, K₂CO₃, etc. | DMF, THF | Mild conditions, versatile | semanticscholar.orgresearchgate.net |

| HCF₃ | Esters | KHMDS | Triglyme | Utilizes inexpensive HCF₃, tolerates halogens | beilstein-journals.orgnih.gov |

Radical Trifluoromethylation of Brominated Carbonyl Compounds utilizing CF₃Br

Radical trifluoromethylation offers a distinct mechanistic pathway for installing a CF₃ group. Recent advances have highlighted the use of bromotrifluoromethane (B1217167) (CF₃Br) as a cost-effective and atom-economical trifluoromethyl source. acs.orgnih.govacs.org An efficient photoinduced method has been developed where a photocatalyst, such as fac-Ir(ppy)₃, absorbs visible light and becomes excited. acs.orgnih.gov This excited catalyst can then be oxidatively quenched by CF₃Br to generate a trifluoromethyl radical.

The substrate for this reaction is typically an O-silyl enol ether, which can be easily prepared from the parent brominated carbonyl compound. The generated CF₃ radical attacks the double bond of the O-silyl enol ether. Subsequent oxidation and desilylation steps yield the desired α-trifluoromethyl ketone. nih.gov This method is characterized by its mild reaction conditions (room temperature, blue LED light) and broad substrate scope. acs.orgnih.gov

Multi-Component and Cascade Reaction Sequences

Moving beyond linear step-by-step synthesis, multi-component and cascade reactions provide a powerful means to rapidly build molecular complexity. These strategies allow for the formation of analogues of this compound in a single operational step from multiple starting materials.

For example, a three-component catalytic coupling of alkynyl boronates, diazomethanes (including trifluoromethyl diazomethane), and ketones has been developed. nih.gov This organocatalytic reaction proceeds under mild, metal-free conditions to generate tertiary CF₃-allenols, demonstrating the feasibility of combining a ketone, a CF₃ source, and a third component in one pot to create complex, functionalized products. The reaction tolerates various functional groups, including bromo substituents. nih.gov

Similarly, chiral α-trifluoromethyl allylboronic acids have been synthesized via organocatalytic methods. acs.orgnih.gov These highly reactive intermediates can then undergo self-catalyzed reactions with ketones to produce congested trifluoromethylated homoallylic alcohols, which are complex analogues of the target structure. These advanced strategies showcase the potential for innovative synthetic disconnections in accessing highly functionalized trifluoromethyl ketones.

Stereoselective and Enantioconvergent Synthetic Routes to Chiral α-Bromotrifluoromethyl Ketones

The synthesis of chiral molecules containing a trifluoromethyl group on a stereogenic carbon is of great interest due to their potential applications in medicinal chemistry. researchgate.net Developing stereoselective and enantioconvergent routes to chiral α-bromotrifluoromethyl ketones presents a significant synthetic challenge.

Catalytic asymmetric synthesis provides an efficient way to produce enantioenriched chiral compounds. For the synthesis of chiral α-aryl ketones, nickel-catalyzed cross-coupling reactions have been developed. nih.gov One such method involves the stereoconvergent cross-coupling of racemic secondary α-bromoketones with arylzinc reagents, catalyzed by a nickel complex with a chiral ligand. nih.gov This process can generate tertiary stereocenters under mild conditions, which is crucial for preserving the stability of the potentially labile α-arylated ketone products. nih.gov

Furthermore, dual nickel/photoredox catalysis has been successfully applied to the enantioselective reductive cross-coupling of aryl halides with racemic alkyl electrophiles bearing a CF3 group. acs.org This approach allows for the construction of chiral CF3-containing compounds with high enantioselectivity under exceptionally mild conditions (visible light, ambient temperature, no strong base). acs.org The effectiveness of this method relies on the ability of the chiral catalyst to differentiate between the substituents at the reacting center. researchgate.net

Catalytic asymmetric bromoamination of chalcones has also been explored as a route to chiral α-bromo-β-amino ketone derivatives, showcasing the potential of asymmetric catalysis in generating complex chiral structures. nih.gov

Table 3: Catalytic Asymmetric Synthesis of Chiral Ketones This table provides examples of enantioselective transformations leading to chiral ketones based on the cited literature.

| Electrophile | Nucleophile | Catalyst System | Enantiomeric Excess (ee) |

| Racemic 2-Bromopropiophenone | Phenylzinc iodide | NiCl2·glyme / chiral ligand | Excellent |

| Racemic CF3-substituted alkyl bromide | Aryl iodide | Dual Nickel/Photoredox with chiral ligand | High |

| Chalcone | N-Bromosuccinimide / Amine source | Chiral catalyst | High |

The use of a chiral auxiliary is a classical yet effective strategy for stereoselective synthesis. This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantioenriched product.

In the context of synthesizing chiral α-SCF3-β-ketoesters, which are structurally related to α-bromotrifluoromethyl ketones, a chiral auxiliary-mediated approach has proven successful. mdpi.com Enantiopure enamines, formed from the reaction of a β-ketoester with a chiral diamine such as trans-1,2-diaminocyclohexane, can react with an electrophilic trifluoromethylthiolating agent. mdpi.comunimi.it This sequence allows for the synthesis of α-trifluoromethylthio-β-ketoesters with high enantioselectivity after the removal of the chiral auxiliary. mdpi.com This methodology demonstrates the power of chiral auxiliaries in controlling the stereochemistry at a newly formed stereocenter, including quaternary centers. mdpi.com

Chemical Reactivity and Transformational Pathways of 3 Bromo 1,1,1 Trifluoro Hexan 2 One

Reactivity of the α-Bromine Moiety

The bromine atom situated at the α-position to the carbonyl group is a key functional handle for various chemical transformations. Its reactivity is influenced by the strong electron-withdrawing effect of the adjacent trifluoromethyl ketone.

Nucleophilic Substitution Reactions

The carbon atom attached to the bromine in 3-Bromo-1,1,1-trifluoro-hexan-2-one is highly susceptible to nucleophilic attack. This is a result of the inductive effect of the bromine and the adjacent carbonyl group, which polarizes the C-Br bond and makes the carbon atom electron-deficient. Consequently, this compound readily undergoes SN2 reactions with a variety of nucleophiles.

The reactivity of α-halo ketones in SN2 reactions is notably enhanced compared to analogous alkyl halides. youtube.com This increased reactivity is attributed to the electronic delocalization in the transition state, where the partial negative charge can be stabilized by the adjacent carbonyl group. youtube.com

Common nucleophiles that can displace the bromide include alkoxides, phenoxides, carboxylates, and amines, leading to the formation of α-substituted ketones. These reactions are fundamental in the synthesis of more complex molecules where the introduction of an oxygen or nitrogen-containing functional group at the α-position is desired.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Pd-catalyzed, Ni-catalyzed, Cu-mediated)

The C-Br bond in α-bromo ketones serves as an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. These methods provide powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Couplings: Palladium catalysts are widely used to couple α-bromo ketones with organoboron compounds (Suzuki-Miyaura coupling), organostannanes (Stille coupling), and organozinc reagents. oup.comrhhz.netnih.gov For instance, the Suzuki-Miyaura coupling of α-bromo ketones with aryl or vinyl boronic acids or their derivatives offers a direct route to α-aryl and α-vinyl ketones. acs.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. rhhz.net

Nickel-Catalyzed Couplings: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.gov They have been successfully employed in the coupling of α-bromo ketones with arylmetal reagents. nih.gov Notably, nickel catalysis has enabled the development of asymmetric cross-coupling reactions, allowing for the stereoconvergent synthesis of chiral α-aryl ketones from racemic α-bromo ketones. nih.gov

Copper-Mediated Couplings: Copper-based catalytic systems are also effective for the cross-coupling of α-bromo ketones. These reactions often proceed under milder conditions and can be advantageous for specific substrate combinations. Copper-catalyzed couplings have been utilized for the formation of C-C, C-O, and C-S bonds. rhhz.net

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions with α-Bromo Ketones

| Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Pd(dppf)Cl₂ / Cs₂CO₃ | Potassium alkenyltrifluoroborates | Alkenyl-substituted azaborines | acs.org |

| NiCl₂·glyme / ligand | Arylzinc reagents | α-Arylketones | nih.gov |

| Palladium catalyst | Aryl boronic acids | α-Aryl carboxamides | nih.gov |

| Copper(I) iodide | Arylboronic acid / S₈ | Unsymmetrical sulfides | rhhz.net |

Radical Functionalization Reactions involving C-Br bond cleavage

The C-Br bond in this compound can be cleaved homolytically to generate an α-keto radical. This reactive intermediate can then participate in a variety of radical functionalization reactions. The generation of trifluoromethyl radicals from sources like hexafluoroacetone (B58046) can initiate the abstraction of the bromine atom. rsc.org

Photoredox catalysis has become a powerful tool for initiating such radical processes under mild conditions. acs.org For example, a dual nickel/photoredox catalysis system has been developed for the cross-coupling of α-trifluoromethyl alkyl bromides with aldehydes to synthesize α-trifluoromethyl ketones. acs.org This method operates under visible light at ambient temperature and avoids the use of strong bases. acs.org These radical reactions expand the synthetic utility of α-bromo ketones beyond traditional ionic pathways, enabling the formation of complex molecular architectures. rsc.org

Elimination Reactions to Form α,β-Unsaturated Ketones

Treatment of this compound with a suitable base can induce an elimination reaction (dehydrobromination) to yield the corresponding α,β-unsaturated ketone, 1,1,1-trifluorohex-3-en-2-one. The presence of a proton on the carbon adjacent to the carbonyl group (the γ-position) is a prerequisite for this transformation.

The regioselectivity of the elimination is governed by the acidity of the available α-protons and the steric environment around them. The electron-withdrawing trifluoromethyl group enhances the acidity of the protons on the carbon adjacent to the carbonyl, facilitating their removal by a base. This reaction is a valuable method for the synthesis of trifluoromethylated enones, which are important building blocks in their own right, particularly as Michael acceptors.

Reactivity of the Carbonyl Group

The carbonyl group of this compound is a highly electrophilic center, a characteristic significantly amplified by the potent electron-withdrawing nature of the adjacent trifluoromethyl group.

Nucleophilic Addition to the Trifluoromethyl Ketone Carbonyl

The carbonyl carbon of a trifluoromethyl ketone is exceptionally electrophilic and readily undergoes nucleophilic addition. nih.govsemanticscholar.orgbeilstein-journals.org This heightened reactivity is due to the strong inductive effect of the three fluorine atoms, which destabilizes the partial positive charge on the carbonyl carbon.

A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums, organozincs), enolates, and hydrides, can add to the carbonyl group. nih.govorganic-chemistry.org The addition of these nucleophiles leads to the formation of tertiary trifluoromethylated alcohols, a structural motif of significant interest in medicinal and agricultural chemistry. nih.gov

It is noteworthy that trifluoromethyl ketones often exist in equilibrium with their corresponding hydrates in the presence of water, a further testament to their electrophilicity. The reaction of trifluoromethyl ketones with nucleophiles can sometimes be competitive with reduction, especially when using hydride reagents or certain organometallic compounds. nih.gov

Table 2: Examples of Nucleophilic Addition to Trifluoromethyl Ketones

| Nucleophile | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Benzylboronic acid pinacol (B44631) ester | DABCO | Trifluoromethyl alcohol | nih.gov |

| TMSCF₃ | TBAF | Trifluoromethylated adduct | semanticscholar.org |

| Fluoroform (HCF₃) | KHMDS/triglyme | Trifluoromethyl ketone (from ester) | beilstein-journals.orgbeilstein-journals.org |

| Me₃SiCF₃ | P(t-Bu)₃-DMF | α-Trifluoromethyl amine (from imine) | organic-chemistry.org |

| α-Trifluoromethyl alkyl bromides | Dual Nickel/Photoredox | α-Trifluoromethyl ketones (from aldehydes) | acs.org |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is a key functional moiety that dictates much of the reactivity of this compound. Its strong electron-withdrawing character makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Defluorinative transformations of trifluoromethyl ketones represent a pathway to access α,α-difluoroketones and other valuable fluorinated building blocks. While specific studies on the defluorination of this compound are not prevalent, general methodologies for the defluorination of trifluoromethyl ketones can be considered.

Palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of α,α-difluoroketones, which involves the formation of highly reactive intermediates that can undergo transmetallation. researchgate.net This suggests that under appropriate catalytic conditions, this compound could potentially undergo a defluorinative coupling reaction.

Furthermore, the reaction of trifluoromethyl ketones with certain reagents can lead to the formation of difluoroenoxysilanes or other difluorinated intermediates, which can then be trapped or further functionalized. The presence of the α-bromo substituent in this compound might influence the regioselectivity of such transformations.

| Transformation | Potential Reagents | Expected Product Class | Mechanistic Insight |

| Reductive Defluorination | Silanes, Transition Metal Catalyst | α,α-Difluoro-β-bromo ketones | Formation of a difluoromethyl radical or anion intermediate. |

| Defluorinative Silylation | Silylating agents, Reducing agent | Difluoroenoxysilanes | Trapping of a difluoroenolate intermediate. |

| Defluorinative Cross-Coupling | Organoboron compounds, Palladium catalyst | α,α-Difluoro-β-aryl/alkyl ketones | Transmetallation of a palladium-difluoroenolate complex. researchgate.net |

This table outlines potential defluorinative transformations applicable to this compound based on known reactivity of trifluoromethyl ketones.

The trifluoromethyl group in this compound directs its reactivity in several other significant ways. The enhanced electrophilicity of the carbonyl carbon makes it a potent inhibitor of certain enzymes, such as esterases, by acting as a transition-state analogue. nih.gov The carbonyl group readily forms a stable tetrahedral adduct with nucleophilic residues in the enzyme's active site. nih.gov

The presence of the three fluorine atoms also stabilizes the hydrate (B1144303) form of the ketone. nih.gov This propensity for hydration is a characteristic feature of trifluoromethyl ketones and can influence their reactivity and biological activity.

Furthermore, the trifluoromethyl group can participate in various synthetic transformations. For instance, trifluoromethyl ketones can be synthesized from the corresponding aldehydes, indicating the robustness of the trifluoromethyl moiety under certain oxidative conditions. researchgate.net The development of catalytic enantioselective fluorination and trifluoromethylation reactions provides avenues for the synthesis of chiral molecules containing these groups, highlighting their importance in medicinal chemistry. nih.govacs.org

Mechanistic Elucidation of Reactions Involving 3 Bromo 1,1,1 Trifluoro Hexan 2 One

Investigation of Radical Reaction Pathways

The presence of a carbon-bromine bond in 3-Bromo-1,1,1-trifluoro-hexan-2-one suggests its potential to participate in radical reactions. The cleavage of the C-Br bond can generate a radical intermediate, which can then undergo further transformations.

Photoinduced trifluoromethylation reactions, for instance, highlight the susceptibility of carbon-halogen bonds to radical cleavage. In a study on the synthesis of α-CF3-substituted ketones, CF3Br was used as a trifluoromethyl source under visible light irradiation with a photocatalyst. This process involves the generation of a trifluoromethyl radical, which then reacts with an O-silyl enol ether. acs.orgnih.gov By analogy, it is plausible that this compound could undergo homolytic cleavage of the C-Br bond under similar photolytic or thermolytic conditions, or in the presence of a radical initiator, to form a 1,1,1-trifluoro-hexan-2-on-3-yl radical.

This radical intermediate could then participate in various reactions, such as:

Addition to unsaturated systems: The generated radical could add to alkenes or alkynes, forming new carbon-carbon bonds.

Atom transfer reactions: The radical could abstract an atom from another molecule, leading to a new product and propagating a radical chain reaction.

Dimerization: Two radicals could combine to form a dimer.

A study on the radical alkenylation of α-halo carbonyl compounds with alkenylindiums in the presence of triethylborane (B153662) demonstrated a radical-mediated process. organic-chemistry.org Although this study noted lower efficacy for α-bromo carbonyl compounds compared to their iodo counterparts, it supports the feasibility of radical pathways. organic-chemistry.org

Analysis of Polar and Ionic Mechanisms

The strong electron-withdrawing nature of the trifluoromethyl group and the adjacent carbonyl group significantly influences the polarity of the molecule, making the α-carbon susceptible to nucleophilic attack. This enhanced electrophilicity of the α-carbon in α-haloketones facilitates nucleophilic substitution reactions. nih.govwikipedia.org

In the case of this compound, a nucleophile can attack the carbon bearing the bromine atom, leading to the displacement of the bromide ion. This is a classic SN2-type reaction. The reactivity of α-haloketones in such reactions is generally higher than that of the corresponding alkyl halides due to the electronic effect of the carbonyl group. nih.gov

Reactions with various nucleophiles are expected:

With amines: Formation of α-amino ketones.

With thiols: Formation of α-thio ketones.

With alcohols/alkoxides: Formation of α-alkoxy ketones.

These reactions are fundamental in the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles, where the α-haloketone serves as a key building block. wikipedia.org

Studies of Organometallic Catalysis Mechanisms (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

Organometallic catalysis offers a powerful toolkit for forming new bonds under mild conditions. For this compound, reactions involving transition metal catalysts like palladium, copper, or rhodium are conceivable.

A plausible catalytic cycle could involve the following steps:

Oxidative Addition: A low-valent transition metal complex could insert into the C-Br bond of this compound, forming an organometallic intermediate.

Transmetalation: This intermediate could then react with an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) in a transmetalation step, transferring an organic group to the transition metal center.

Reductive Elimination: The final step would be the reductive elimination of the two organic groups from the metal center, forming the desired product and regenerating the catalyst.

Mechanistic studies on the α-trifluoromethylation of ketones using Et2Zn and a Rh catalyst have highlighted the involvement of a highly reactive alkylrhodium complex. nih.gov This suggests that similar rhodium-catalyzed cross-coupling reactions could be applicable to this compound.

Identification of Key Intermediates and Transition States

Due to the lack of specific experimental and computational studies on this compound, the identification of its key intermediates and transition states remains speculative and is based on analogies with related systems.

In radical reactions, the primary intermediate would be the 1,1,1-trifluoro-hexan-2-on-3-yl radical . The stability of this radical would be influenced by the delocalization of the unpaired electron with the adjacent carbonyl group.

In polar (SN2) reactions, the reaction proceeds through a pentacoordinate transition state where the nucleophile attacks the α-carbon and the bromide ion acts as the leaving group. The geometry and energy of this transition state would be critical in determining the reaction rate.

In organometallic catalytic cycles, the key intermediates would be organometallic complexes of the transition metal used. For example, in a palladium-catalyzed cross-coupling reaction, an (α-ketoalkyl)palladium(II) bromide complex would be a likely intermediate after oxidative addition.

No Published Research Found on the Computational Chemistry of this compound

Despite a thorough search of available scientific literature and chemical databases, no specific computational chemistry studies focusing on this compound were identified. This includes research into its reaction pathway analysis using Density Functional Theory (DFT), conformational analysis via molecular dynamics simulations, or the prediction of its reactivity and selectivity profiles.

While the compound, this compound, is a known chemical entity with the CAS Number 238407-03-9, it appears that detailed computational investigations as outlined in the query have not been published in accessible scholarly sources.

Computational chemistry is a powerful tool for understanding molecular behavior. Key applications that were explored for this compound include:

Density Functional Theory (DFT): This quantum mechanical modeling method is widely used to investigate the electronic structure of molecules. It can be instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies, thereby providing a deep understanding of reaction mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, identifying its stable and transient shapes, which is crucial for understanding its interactions and properties.

Reactivity and Selectivity Prediction: Computational models can predict how and where a molecule is likely to react. By analyzing electronic properties such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, chemists can forecast the regioselectivity and stereoselectivity of reactions.

The absence of specific research applying these methods to this compound means that a detailed, data-driven article on its computational chemistry applications cannot be generated at this time. Such an article would require access to peer-reviewed studies containing calculated energies, structural parameters, and simulation trajectories, none of which are currently available for this specific molecule.

Advanced Spectroscopic and Chromatographic Methods for Structural Characterization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-1,1,1-trifluoro-hexan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Data Analysis for Structural Elucidation

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, one would expect distinct signals for the methine proton at the chiral center (C3), and the methylene (B1212753) and methyl protons of the propyl group. The chemical shift of the proton at C3 would be significantly downfield due to the deshielding effects of the adjacent bromine atom and carbonyl group. Spin-spin coupling would split this signal into a triplet due to the adjacent methylene group (C4). The signals for the propyl chain protons would show characteristic splitting patterns (e.g., a sextet for the C4 methylene and a triplet for the C6 methyl).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include the carbonyl carbon (C2), the carbon bearing the trifluoromethyl group (C1), the chiral carbon bonded to bromine (C3), and the carbons of the propyl chain (C4, C5, C6). The carbonyl carbon would appear at a low field (downfield), while the C1 carbon would be split into a quartet by the three fluorine atoms. The presence of the electronegative bromine would shift the C3 signal downfield. researchgate.netmagritek.com

¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is a crucial technique. wikipedia.org It provides a direct probe of the fluorine environment. aiinmr.com A single, sharp signal, typically a singlet in a proton-decoupled spectrum, would be expected for the three equivalent fluorine atoms of the CF₃ group. wikipedia.orgaiinmr.com The chemical shift of this signal is characteristic of trifluoromethyl ketones. scispace.com

Predicted NMR Data for this compound This table is predictive, based on established principles of NMR spectroscopy for analogous structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~4.5 - 5.0 | Triplet (t) | ~7 Hz | -CH(Br)- |

| ¹H | ~1.8 - 2.0 | Multiplet (m) | - | -CH₂-CH₂CH₃ |

| ¹H | ~1.4 - 1.6 | Sextet | ~7 Hz | -CH₂-CH₃ |

| ¹H | ~0.9 - 1.1 | Triplet (t) | ~7 Hz | -CH₃ |

| ¹³C | ~190 - 195 | Quartet (q) | ²JCF ≈ 30-35 Hz | C=O (C2) |

| ¹³C | ~115 - 120 | Quartet (q) | ¹JCF ≈ 280-290 Hz | CF₃ (C1) |

| ¹³C | ~45 - 55 | Singlet (s) | - | CH(Br) (C3) |

| ¹³C | ~30 - 35 | Singlet (s) | - | CH₂ (C4) |

| ¹³C | ~20 - 25 | Singlet (s) | - | CH₂ (C5) |

| ¹³C | ~13 - 15 | Singlet (s) | - | CH₃ (C6) |

| ¹⁹F | ~ -75 to -80 | Singlet (s) | - | -CF₃ |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and determining the complete molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show a cross-peak between the methine proton at C3 and the adjacent methylene protons at C4, and subsequently between the protons at C4, C5, and C6, confirming the connectivity of the propyl chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu It would definitively link each proton signal to its corresponding carbon signal (e.g., the C3-H signal to the C3 signal). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu Key correlations would include the C3 proton to the carbonyl carbon (C2) and the C1 carbon, as well as to C5, which would firmly establish the placement of the bromo-ketone functionality relative to the propyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between atoms. While less critical for establishing the basic connectivity of this acyclic molecule, it can provide insights into preferred solution-state conformations.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragment Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For C₆H₈BrF₃O, the expected monoisotopic mass would be precisely determined, confirming the compound's elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum offers further structural proof. Characteristic fragments would likely arise from the cleavage of the C-C bond adjacent to the carbonyl group and the loss of the bromine atom or the propyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying key functional groups. thermofisher.com The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch. For α-halogenated ketones, this band typically appears at a higher frequency than in simple aliphatic ketones, generally in the range of 1725-1745 cm⁻¹. acs.orgacs.orgorgchemboulder.com Additionally, strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group would be prominent, typically in the 1100-1300 cm⁻¹ region.

Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1725 - 1745 | Strong |

| C-F | Stretch | 1100 - 1300 | Strong, Multiple Bands |

| C-H | Stretch (sp³) | 2850 - 3000 | Medium |

| C-Br | Stretch | 500 - 600 | Medium to Weak |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in a single crystal. This technique would definitively confirm the atomic connectivity and the relative stereochemistry of the molecule in the solid state. If a single enantiomer is crystallized, the absolute configuration can also be determined. The analysis reveals bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or halogen bonding, within the crystal lattice. nih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Resolution

Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Chiral HPLC is the standard method for separating and quantifying these enantiomers. khanacademy.org This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. sigmaaldrich.comresearchgate.net By analyzing a racemic mixture, a chromatogram with two separate peaks would be obtained, allowing for the determination of the enantiomeric excess (ee) of a non-racemic sample. wikipedia.orgacs.org The development of a successful chiral HPLC method is crucial for monitoring asymmetric syntheses or resolutions of this compound.

Synthetic Utility of 3 Bromo 1,1,1 Trifluoro Hexan 2 One As a Versatile Building Block

Precursor for Trifluoromethylated Alcohols and Amines

The structure of 3-bromo-1,1,1-trifluoro-hexan-2-one, featuring a reactive bromine atom alpha to a ketone, makes it a valuable starting material for the synthesis of more complex trifluoromethylated molecules, particularly alcohols and amines. These functional groups are significant in the development of pharmaceuticals and agrochemicals.

The reduction of the ketone group in α-aminoalkyl trifluoromethyl ketones is a well-established method for producing β-amino-α-trifluoromethyl alcohols. nih.govuzh.ch Following this logic, this compound can be transformed into trifluoromethylated amino alcohols. A typical pathway involves the substitution of the bromine atom with an amine, followed by the reduction of the ketone. For example, reaction with a primary or secondary amine would first yield an α-amino-trifluoromethyl ketone, which can then be reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) to the corresponding β-amino-α-trifluoromethyl alcohol. mdpi.com

Alternatively, direct reduction of the ketone functionality in this compound leads to a trifluoromethylated bromohydrin. This intermediate is also highly useful, as the bromine can be subsequently displaced by various nucleophiles, including nitrogen-based ones, to introduce amino functionalities.

Another synthetic strategy involves the nucleophilic addition of (trifluoromethyl)trimethylsilane (B129416) (TMS-CF₃), known as the Ruppert-Prakash reagent, to α-amino aldehydes. nih.govuzh.chmdpi.com While not a direct use of the bromo-ketone, this highlights the importance of the trifluoromethyl alcohol motif. The synthesis of trifluoromethylated amino alcohols can also be achieved through the reduction of cyanohydrins derived from trifluoromethyl ketones or via the ring-opening of trifluoromethyl-substituted oxiranes with nitrogen nucleophiles. uzh.ch These established transformations underscore the potential of this compound as a versatile precursor for accessing this important class of compounds.

Construction of Complex Heterocyclic Systems

The combination of a trifluoromethyl group and a reactive α-bromo ketone moiety makes this compound a powerful building block for constructing a variety of fluorine-containing heterocyclic systems.

Synthesis of Fluorinated Oxazoles

Fluorinated oxazoles are heterocyclic compounds of interest in medicinal chemistry. The Hantzsch oxazole (B20620) synthesis and related methods provide a direct route to these structures from α-haloketones. This compound is an ideal substrate for this reaction. In a typical procedure, the α-bromo ketone is condensed with a primary amide or, as in more recent protocols, with benzylamine (B48309) derivatives in the presence of iodine and a base like potassium carbonate. rsc.org The reaction proceeds through initial N-alkylation of the amide/amine by the bromo-ketone, followed by cyclization and dehydration to form the oxazole ring. This method is effective for producing 2,4,5-trisubstituted oxazoles. rsc.org

| Reagents | Product Type | Reference |

| α-Bromoketones, Benzylamine derivatives, I₂/K₂CO₃ | 2,4,5-Trisubstituted oxazoles | rsc.org |

| Vinyl Azides, Bromoacetyl Bromide | 2-(Bromomethyl)oxazoles | beilstein-journals.org |

Derivatization to Pyrazole (B372694) Frameworks

Trifluoromethyl-substituted pyrazoles are prevalent in pharmaceuticals and agrochemicals. The Knorr pyrazole synthesis, a classic method, involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). nih.govslideshare.netjk-sci.comresearchgate.net While this compound is not a β-dicarbonyl itself, it serves as a ready precursor. Reaction of the α-bromo ketone with a carbon nucleophile, such as the enolate of a carboxylic ester, can generate the required 1,3-dicarbonyl skeleton containing the trifluoromethyl group. This intermediate can then be reacted with hydrazine or its derivatives (e.g., phenylhydrazine) under acidic or basic conditions to yield the target pyrazole. nih.govslideshare.net The regioselectivity of the cyclization depends on the substitution pattern of the dicarbonyl compound and the reaction conditions. nih.gov

Alternative strategies for synthesizing trifluoromethyl-pyrazoles include the reaction of trifluoroacetyl acetylenes or mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with hydrazines. researchgate.netnih.gov

Incorporation into Borazaronaphthalene Scaffolds

Borazaronaphthalenes are heterocyclic systems where a C=C bond in naphthalene (B1677914) is replaced by an isosteric B-N bond. These scaffolds are of interest in materials science and medicinal chemistry. While brominated 2,1-borazaronaphthalenes are versatile intermediates for further functionalization via cross-coupling reactions, a direct synthetic route starting from this compound is not prominently documented. The common synthesis of the 2,1-borazaronaphthalene core involves the reaction of o-aminostyrene with trifluoroborate derivatives. However, the chemistry of α-bromo ketones suggests their potential utility in building more complex, functionalized precursors that could, in principle, be elaborated into such heterocyclic systems.

Formation of Carbon-Carbon Bonds for Advanced Organic Molecules

The electrophilic nature of the carbon bearing the bromine atom makes this compound an excellent substrate for forming new carbon-carbon bonds, a cornerstone of organic synthesis.

One of the most fundamental applications is in the alkylation of enolates. 182.160.97youtube.com Enolates, generated from ketones, esters, or other carbonyl compounds using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), are potent carbon nucleophiles. libretexts.orgyoutube.com These enolates readily react with this compound in an SN2-type reaction to create a new C-C bond, attaching the trifluoroacetylpropyl group to the nucleophilic carbon. libretexts.org This strategy is widely used to synthesize complex molecular architectures. For example, the acetoacetic ester synthesis allows for the creation of substituted methyl ketones, and the malonic ester synthesis yields substituted carboxylic acids; both can utilize electrophiles like the title compound. libretexts.orglibretexts.org

Below is a table summarizing typical enolate alkylation reactions:

| Nucleophile Source | Base | Electrophile | Product Type | Reference(s) |

| Ketone | LDA | Alkyl Halide | α-Alkylated Ketone | youtube.comlibretexts.orgyoutube.com |

| Diethyl Malonate | Sodium Ethoxide | Alkyl Halide | α-Alkylated Malonic Ester | libretexts.orglibretexts.org |

| Ethyl Acetoacetate | Sodium Ethoxide | Alkyl Halide | α-Alkylated β-Keto Ester | libretexts.orglibretexts.org |

The Reformatsky reaction provides another avenue for C-C bond formation. wikipedia.org This reaction typically involves the treatment of an α-halo ester with zinc dust to form an organozinc reagent, which then adds to a ketone or aldehyde. By analogy, this compound can act as the electrophilic partner for organozinc reagents or other organometallics, leading to the formation of β-hydroxy ketones or other advanced intermediates.

Strategies for Derivatization in Research Applications (e.g., silylation for analytical characterization)

In research settings, derivatization of a molecule is often performed to facilitate its analysis or to convert it into a more reactive intermediate. For this compound, a key derivatization is the formation of a silyl (B83357) enol ether. fu-berlin.de This is typically achieved by reacting the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base. The resulting silyl enol ether masks the ketone, protecting it from certain reagents, and can also act as a nucleophile in subsequent reactions like copper-catalyzed trifluoromethylations or Mukaiyama aldol (B89426) additions. fu-berlin.denih.govorganic-chemistry.org

For analytical purposes, particularly gas chromatography-mass spectrometry (GC-MS), derivatization can improve the volatility and thermal stability of the analyte. nih.gov The conversion of the ketone to its silyl enol ether is one such strategy. The analysis of halogenated organic compounds is often performed using GC-MS. restek.com The presence of both bromine and fluorine in this compound makes it particularly suited for detection with a halogen-specific detector (XSD), which offers high selectivity and can help distinguish the compound from non-halogenated matrix components. nih.gov

| Analytical Technique | Purpose | Key Feature | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds | Provides structural information from mass fragmentation patterns | nih.govrestek.com |

| Halogen-Specific Detector (XSD) | Selective detection of halogenated compounds | High selectivity for chlorine and bromine, reducing interferences | nih.gov |

Future Perspectives and Emerging Research Avenues in 3 Bromo 1,1,1 Trifluoro Hexan 2 One Chemistry

Development of Sustainable and Green Synthetic Protocols

The future synthesis of 3-bromo-1,1,1-trifluoro-hexan-2-one and related α-bromo-α-trifluoromethyl ketones will increasingly prioritize green and sustainable practices. Research in this area is expected to focus on minimizing hazardous reagents and waste, improving energy efficiency, and utilizing renewable resources.

A promising direction is the advancement of photocatalytic methods. For instance, photoinduced trifluoromethylation using CF3Br as the trifluoromethyl source has been demonstrated for the synthesis of α-CF3-substituted ketones from O-silyl enol ethers. nih.gov This approach, often utilizing visible light and mild conditions, presents a greener alternative to traditional methods that may require harsh reagents. nih.gov Similarly, photocatalytic methods for the synthesis of α-bromoaromatic ketones from aromatic oxiranes using visible light have been reported, suggesting a potential pathway for the bromination step under environmentally benign conditions. google.com

The development of one-pot or tandem reactions represents another key aspect of sustainable synthesis. organic-chemistry.orgscielo.br For example, a one-pot, two-step procedure for the trifluoromethylation of ketones has been developed, which could be adapted for the synthesis of the target compound. nih.gov Such strategies reduce the need for intermediate purification steps, thereby saving solvents and energy. Furthermore, the use of safer and more atom-economical reagents will be crucial. Research into replacing traditional brominating agents with alternatives like N-bromosuccinimide in molybdenum-catalyzed reactions of β-hydroxycarbonyl compounds points towards milder and more selective synthesis routes. organic-chemistry.org

Future protocols will likely see an increased use of alternative and greener solvent systems, moving away from chlorinated hydrocarbons towards more benign options like alcohols or even aqueous media where possible.

Innovations in Catalytic Asymmetric Synthesis

The presence of a stereocenter at the C3 position of this compound makes its enantioselective synthesis a significant and highly desirable goal. The development of catalytic asymmetric methods to control this stereocenter will unlock the full potential of this building block for creating chiral molecules.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of fluorinated compounds. For example, organocatalytic α-trifluoromethylation of aldehydes has been achieved with high enantioselectivity using a chiral imidazolidinone catalyst in conjunction with a photocatalyst. organic-chemistry.org This principle could be extended to the asymmetric bromination or the introduction of the trifluoromethyl group in the synthesis of this compound.

Transition metal catalysis also offers a wealth of opportunities. Chiral nickel complexes have been successfully used for the catalytic enantioselective fluorination and chlorination of carbonyl compounds. organic-chemistry.org Similar strategies employing chiral ligands with suitable metal catalysts could be developed for the asymmetric bromination of a trifluoromethylated ketone precursor. Furthermore, chiral aluminum(III) complexes have proven effective in the catalytic enantioselective hydrophosphonylation of trifluoromethyl ketones, demonstrating the potential for metal-catalyzed additions to the carbonyl group of such compounds with high enantioselectivity. acs.org

Future research will likely focus on the design of novel chiral ligands and catalysts specifically tailored for the unique steric and electronic properties of substrates like this compound. The development of bifunctional catalysts, capable of activating both the substrate and the reagent simultaneously, could lead to highly efficient and selective transformations.

Exploration of Novel Reactivity Patterns

The dual functionality of this compound, namely the reactive C-Br bond and the electrophilic carbonyl group, opens the door to a wide range of chemical transformations. Future research will undoubtedly focus on exploring and exploiting these reactivity patterns to synthesize novel and complex molecules.

The bromine atom can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents at the α-position. Furthermore, the trifluoromethyl group can influence the reactivity of the adjacent carbonyl group, making it a target for various nucleophilic additions. The development of methods for the selective transformation of one functional group while leaving the other intact will be a key area of investigation.

Recent studies on related α-trifluoromethyl ketones have shown their utility in defluorinative reactions, opening up new synthetic possibilities. researchgate.net Additionally, the electrochemical hydrodefluorination of trifluoromethyl ketones to difluoromethyl ketones has been demonstrated, suggesting that the trifluoromethyl group in this compound could potentially be modified post-synthesis. nih.gov

The exploration of reactions where both the bromine and the carbonyl group participate, such as in the formation of heterocyclic compounds, will also be a fruitful area of research. For example, α-bromo ketones are known precursors for the synthesis of various heterocycles, and the presence of the trifluoromethyl group could impart unique properties to the resulting ring systems.

Applications in Flow Chemistry and Automation

The integration of flow chemistry and automation holds immense potential for the synthesis and subsequent elaboration of this compound. vapourtec.comsoci.org Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scalability. acs.orgacs.orgnih.gov

The synthesis of α-halo ketones, a class of compounds to which this compound belongs, has been successfully demonstrated in a continuous flow setup. acs.orgacs.orgnih.gov These processes often allow for the safe in-situ generation and use of hazardous reagents like diazomethane, which might be required for certain synthetic routes. acs.orgacs.orgnih.gov Adapting these methodologies for the production of this compound would be a significant step towards its safer and more efficient manufacturing.

Furthermore, a two-step continuous-flow procedure for preparing α-CF3-substituted carbonyl compounds has been reported, involving the in-situ formation of silyl (B83357) enol ethers followed by photoredox-catalyzed trifluoromethylation. organic-chemistry.org This highlights the potential for multi-step syntheses in flow, which could be applied to the target molecule.

Automation, when coupled with flow chemistry, can accelerate reaction optimization and library synthesis. soci.org High-throughput screening of reaction conditions (e.g., temperature, residence time, stoichiometry) can be performed to quickly identify optimal synthetic protocols. This automated approach would be invaluable for exploring the novel reactivity patterns of this compound and for its rapid incorporation into libraries of potential bioactive compounds.

The table below summarizes potential applications of flow chemistry in the synthesis of related α-halo and α-trifluoromethyl ketones.

| Reaction Type | Key Advantages in Flow Chemistry | Relevant Precursors/Analogs |

| Halogenation | Improved safety with hazardous reagents, precise temperature control. | α,β-Unsaturated ketones, β-hydroxycarbonyls |

| Trifluoromethylation | Efficient gas-liquid mixing, enhanced light penetration for photochemistry. | Silyl enol ethers, vinyl triflates |

| Multi-step Synthesis | Telescoping of reaction steps without intermediate isolation, reduced waste. | N-protected amino acids, carbonyl substrates |

This forward-looking perspective underscores the significant potential of this compound as a versatile building block. Future research efforts in these key areas will undoubtedly expand its synthetic utility and contribute to the advancement of fluorine chemistry.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-1,1,1-trifluoro-hexan-2-one with high purity?

Methodological Answer:

- Bromination of Trifluoromethyl Ketones : Start with 1,1,1-trifluoro-hexan-2-one and brominate at the α-position using HBr or N-bromosuccinimide (NBS) under acidic conditions. For example, bromination of 1,1,1-trifluoropropan-2-one with NBS in dichloromethane yields 85–90% purity after column chromatography .

- Purification : Distillation under reduced pressure (e.g., 124.5°C/743 mmHg for similar compounds) or flash chromatography with silica gel (hexane/ethyl acetate) improves purity to >95% .

- Validation : Confirm purity via GC-MS or NMR (¹H, ¹³C, ¹⁹F).

| Reaction Conditions | Yield | Purity |

|---|---|---|

| NBS, CH₂Cl₂, 0°C–RT | 80–85% | 90–95% |

| HBr, H₂SO₄ catalyst | 70–75% | 85–90% |

Q. How can this compound be characterized using spectroscopic techniques?

Methodological Answer:

- ¹⁹F NMR : The trifluoromethyl group (-CF₃) exhibits a singlet at δ −70 to −72 ppm, with chemical shifts sensitive to solvent polarity .

- ¹H NMR : The α-proton adjacent to the carbonyl group appears as a quartet (J = 8–10 Hz) at δ 4.2–4.5 ppm due to coupling with fluorine atoms.

- IR Spectroscopy : Strong C=O stretch at ~1750 cm⁻¹ and C-Br stretch at 550–600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M]⁺ at m/z 238 (C₆H₈BrF₃O) with fragmentation patterns indicating loss of Br (m/z 159) and CF₃ (m/z 135).

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazard Classification : Similar brominated trifluoroketones are classified as flammable liquids (Flam. Liq. 3), skin irritants (Skin Irrit. 2), and respiratory hazards (STOT SE 3) .

- Protective Equipment : Use N95 masks, nitrile gloves, and chemical goggles. Conduct reactions in fume hoods with spill trays.

- Storage : Store at 2–8°C in amber glass bottles under inert gas (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the photodissociation dynamics of this compound under UV irradiation?

Methodological Answer:

- Photolysis at 234 nm : UV irradiation cleaves the C-Br bond, generating Br(²Pⱼ) radicals and a trifluoromethyl-ketone intermediate. Detect Br radicals using resonance-enhanced multiphoton ionization (REMPI) at 233.6 nm .

- Laser-Induced Fluorescence (LIF) : Track OH radicals (v''=0, J'' states) from secondary reactions, revealing non-adiabatic transitions and rotational energy distributions .

- Computational Modeling : Density Functional Theory (DFT) calculations predict bond dissociation energies (C-Br: ~65 kcal/mol) and transition states for radical recombination .

| Photodissociation Product | Detection Method | Key Findings |

|---|---|---|

| Br(²Pⱼ) | REMPI | Predominant pathway (85% yield) |

| OH radicals | LIF | Secondary formation via H-abstraction |

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing -CF₃ group polarizes the carbonyl, increasing electrophilicity at the α-carbon. Bromine’s leaving-group ability (σ* = 1.0) facilitates SN2 reactions with nucleophiles (e.g., amines, thiols).

- Steric Hindrance : Bulkier nucleophiles (e.g., tert-butylamine) exhibit reduced reaction rates (k = 0.15 M⁻¹s⁻¹) compared to smaller nucleophiles like methylamine (k = 1.2 M⁻¹s⁻¹) .

- Kinetic Studies : Monitor reactions via ¹⁹F NMR to track fluorine signal shifts during substitution.

Q. What strategies resolve contradictions in reported ¹⁹F NMR chemical shifts for trifluoromethyl probes like this compound?

Methodological Answer:

- Solvent Polarity Adjustment : Use deuterated solvents (e.g., D₂O, CDCl₃) to standardize shifts. For example, -CF₃ shifts upfield by 0.3 ppm in polar solvents .

- Internal Referencing : Calibrate using sodium trifluoroacetate (δ = −76.5 ppm) or hexafluorobenzene (δ = −162.9 ppm).

- Dynamic Effects : Account for conformational flexibility (e.g., rotamer populations) via variable-temperature NMR to deconvolute split signals .

| Solvent | δ (¹⁹F, ppm) | Linewidth (Hz) |

|---|---|---|

| CDCl₃ | −70.2 | 15 |

| D₂O | −71.5 | 20 |

| DMSO-d₆ | −69.8 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.